molecular formula C19H17NO4S B2439180 Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-05-6

Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2439180
CAS No.: 868154-05-6
M. Wt: 355.41
InChI Key: GALPBVGFXCNZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound characterized by its benzofuran and thiophene rings

Properties

IUPAC Name

methyl 2-(1-benzofuran-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-23-19(22)16-12-7-3-5-9-15(12)25-18(16)20-17(21)14-10-11-6-2-4-8-13(11)24-14/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALPBVGFXCNZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction, a multi-component condensation involving sulfur, α-methylene carbonyl compounds, and cyanoacetates, serves as a foundational method for constructing 2-aminothiophene cores. Adaptations of this method have been successfully applied to synthesize derivatives of methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Procedure :

  • Reactants : Ethyl cyanoacetate, cyclohexanone (to form the tetrahydrobenzo[b]thiophene ring), and benzofuran-2-carboxylic acid derivatives.
  • Catalyst : Diethylamine or ammonium acetate in acetic acid.
  • Conditions : Conventional heating (8–10 hours at 170–180°C) or microwave-assisted synthesis (8–10 minutes at 300 W).

Mechanistic Insight :
The reaction proceeds via a Michael addition of the α-cyanoester to the enolized ketone, followed by cyclization with elemental sulfur to form the thiophene ring. Subsequent amidation with benzofuran-2-carboxylic acid chloride introduces the carboxamido group.

Yield Optimization :

  • Microwave-assisted synthesis improves yields from 65% (conventional) to 85% while reducing reaction time.
  • Use of polar aprotic solvents (e.g., DMF) enhances cyclization efficiency.

Multi-Component Condensation Approaches

Recent advances in one-pot multi-component reactions (MCRs) offer streamlined pathways for this compound. A notable method involves the condensation of benzofuran-2-carboxamide, methyl acetoacetate, and elemental sulfur under acidic conditions.

Key Steps :

  • Thiophene Ring Formation : Cyclohexanone reacts with sulfur and methyl acetoacetate in the presence of AlCl3 to generate the tetrahydrobenzo[b]thiophene-3-carboxylate intermediate.
  • Amidation : The intermediate undergoes coupling with benzofuran-2-carboxylic acid using EDCl/HOBt as coupling agents.

Conditions :

  • Temperature: 0–5°C during AlCl3-mediated cyclization.
  • Solvent: Benzene or dichloromethane for Friedel-Crafts acylation.

Yield : 72–78% after purification by recrystallization (ethanol-acetone).

Stepwise Assembly from Precursors

A modular approach involves synthesizing the benzofuran and thiophene moieties separately before coupling them.

Synthesis of Tetrahydrobenzo[b]Thiophene-3-Carboxylate :

  • Starting Material : Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, prepared via Gewald reaction.
  • Modification : Diazotization followed by nucleophilic substitution to introduce reactive sites for amidation.

Coupling with Benzofuran-2-Carboxamide :

  • Activation : Benzofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride.
  • Amidation : Reacted with the aminothiophene intermediate in anhydrous DMF at 50°C for 12 hours.

Yield : 68–70% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Parameters

Catalytic Systems

Catalyst Solvent Temperature (°C) Yield (%)
AlCl3/FeCl3 Benzene 0–15 86
Diethylamine Ethanol Reflux 65
HATU DMF 50 78

Observations :

  • Lewis acids (AlCl3) enhance electrophilic aromatic substitution in cyclization steps.
  • HATU improves amidation efficiency by reducing racemization.

Solvent and Temperature Effects

  • Polar Solvents : DMF increases reaction rates in amidation but complicates purification.
  • Low-Temperature Cyclization : Minimizes side reactions during Friedel-Crafts acylation.

Analytical Characterization

Spectroscopic Data :

  • 1H NMR (DMSO-d6) : δ 1.8 (m, 4H, CH2), 3.8 (s, 3H, COOCH3), 7.5–7.8 (m, Ar-H).
  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
  • MS : m/z 397.2 [M+H]+.

Purity : ≥97% by HPLC (C18 column, acetonitrile/water).

Industrial Scalability and Challenges

Scalability Considerations

  • Microwave-Assisted Synthesis : Reduces energy costs and time, suitable for pilot-scale production.
  • Catalyst Recovery : FeCl3/AlCl3 mixtures can be recycled via aqueous extraction.

Challenges

  • Purification : Similar polarities of by-products necessitate gradient chromatography.
  • Moisture Sensitivity : Intermediate thiophene esters require anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Scientific Research Applications

Structural Characteristics

Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate features a unique structural arrangement that includes:

  • Benzofuran moiety
  • Tetrahydrobenzo[b]thiophene framework
  • Methyl ester and carboxamide functional groups

This intricate structure suggests diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Cancer Research

Research indicates that compounds similar to this compound exhibit significant biological activities in cancer research. Derivatives of benzo[b]thiophenes have been studied for their potential as apoptosis-inducing agents in breast cancer cells. The specific biological activity of this compound may involve mechanisms related to cell signaling pathways and apoptosis .

Anti-inflammatory and Analgesic Properties

Benzothiophene carboxamide compounds have been identified as potential COX-2 inhibitors. This suggests that this compound may possess anti-inflammatory properties useful in treating conditions characterized by inflammation and pain .

Antimicrobial Activity

Preliminary studies have shown that related compounds exhibit antimicrobial properties. This opens avenues for exploring the potential of this compound in developing new antimicrobial agents .

Mechanistic Studies

Understanding the mechanism of action for this compound is crucial for its applications in drug development. Interaction studies focus on its binding affinity to specific biological targets involved in cancer pathways. Notably, preliminary data suggest that related compounds may act as agonists for immune pathways like STING (Stimulator of Interferon Genes), indicating a possible role in immunotherapy .

Case Study 1: Apoptosis Induction

A study investigating the effects of related benzo[b]thiophene derivatives on breast cancer cells demonstrated significant apoptosis induction. The mechanisms involved were linked to the modulation of specific signaling pathways crucial for cell survival .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of benzothiophene carboxamide compounds showed promise as COX-2 inhibitors. These findings suggest potential therapeutic applications for treating inflammation-related disorders .

Mechanism of Action

The mechanism by which Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core but may differ in their substituents and functional groups.

  • Thiophene derivatives: These compounds contain the thiophene ring and can have various substituents.

Uniqueness: Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its combination of benzofuran and thiophene rings, which provides distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that belongs to the class of benzofuran and benzo[b]thiophene derivatives. These compounds have garnered attention due to their potential biological activities, including neuroprotective effects, modulation of amyloid-beta aggregation, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H19N1O4S1
  • Molecular Weight : 341.41 g/mol

The compound features a benzofuran moiety linked to a tetrahydrobenzo[b]thiophene structure through a carboxamide functional group, which is critical for its biological activity.

Neuroprotective Effects

Recent studies have demonstrated that derivatives of benzofuran and benzo[b]thiophene exhibit significant neuroprotective properties. For instance, compounds structurally similar to this compound were evaluated for their ability to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity.

In one study, several derivatives were tested against Aβ42-induced cytotoxicity in HT22 mouse hippocampal neuronal cells. Compounds with a methoxyphenol pharmacophore showed up to 54% inhibition of Aβ aggregation at specific concentrations . The presence of specific substituents on the phenyl ring was found to significantly influence their neuroprotective efficacy.

Modulation of Amyloid-Beta Aggregation

The ability to modulate Aβ aggregation is particularly relevant in the context of Alzheimer's disease. Research indicates that certain derivatives can either inhibit or promote Aβ fibrillogenesis depending on their structural characteristics. For example:

  • Compound 4b : Exhibited maximum inhibition of Aβ aggregation (up to 54% ) at a concentration of 25 μM .
  • Compound 4d : Demonstrated a 2.7-fold increase in Aβ fibrillogenesis at the same concentration .

These findings suggest that the orientation and type of substituents on the bicyclic aromatic rings are crucial for determining the biological activity related to Aβ modulation.

Study on Neuroprotection

In a controlled study involving HT22 cells exposed to Aβ42, compounds derived from benzofuran and benzo[b]thiophene were shown to provide significant neuroprotection. The study utilized electron microscopy to confirm the protective effects against Aβ-induced cytotoxicity .

CompoundMax Inhibition (%)Concentration (μM)
4a5425
4b5425
4d--

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties exhibited by these compounds. Benzofuran derivatives have been noted for their ability to inhibit pro-inflammatory cytokines in various models. This activity is crucial for developing therapeutic agents targeting inflammatory diseases.

Q & A

Q. What is the standard synthesis protocol for Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

The synthesis typically involves a multi-step procedure:

  • Step 1 : Prepare the intermediate (e.g., methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) via a Gewald reaction using cyclohexanone, methyl cyanoacetate, sulfur, and a base like diethylamine in methanol .
  • Step 2 : React the intermediate with benzofuran-2-carbonyl chloride or an activated anhydride (e.g., under nitrogen in dry CH₂Cl₂). Reflux conditions (e.g., overnight) are often employed to ensure complete acylation .
  • Step 3 : Purify the product using reverse-phase HPLC with a methanol-water gradient (30% → 100%) to achieve >95% purity .
    Key Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 3.78 ppm for methoxy groups), IR (C=O at ~1650 cm⁻¹), and LC-MS for molecular ion validation .

Q. How is the compound’s structural integrity validated after synthesis?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR Analysis : Identify proton environments (e.g., tetrahydrobenzo[b]thiophene ring protons at δ 1.71–2.69 ppm) and carbonyl carbons (δ ~166 ppm) .
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and C-O ester linkages (~1268 cm⁻¹) .
  • LC-MS/HRMS : Verify molecular weight (e.g., [M+H]⁺ ion) and rule out impurities .
  • Melting Point : Consistent melting ranges (e.g., 213–216°C for analogues) indicate purity .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up studies?

  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of acylating agent (e.g., anhydrides) to intermediate to minimize unreacted starting material .
  • Solvent Choice : Anhydrous CH₂Cl₂ improves reactivity, while methanol/water gradients in HPLC enhance separation efficiency .
  • Catalysis : Add pyridine to scavenge HCl during acylation, reducing side reactions .
  • Batch Consistency : Monitor reaction progress via TLC and adjust reflux duration (e.g., 12–18 hours) to balance yield and decomposition risks .

Q. How should researchers address contradictions in spectral data during characterization?

  • NMR Discrepancies : Compare chemical shifts with structurally similar compounds (e.g., methyl 2-amino derivatives in δ 3.78 ppm for methoxy groups) . If unexpected peaks arise, check for residual solvents (e.g., CDCl₃ at δ 7.26 ppm) or byproducts from incomplete acylation.
  • IR Absorbance Mismatches : Re-measure in ATR mode to confirm C=O stretches. For example, ester C=O typically appears at ~1700 cm⁻¹, while amides are ~1650 cm⁻¹ .
  • HRMS Validation : Use high-resolution mass spectrometry to distinguish between isobaric impurities and the target compound .

Q. What strategies ensure regioselectivity during acylation of the tetrahydrobenzo[b]thiophene core?

  • Steric and Electronic Control : The 2-amino group is more nucleophilic than the ester moiety, favoring acylation at this position. Use bulky acylating agents (e.g., benzofuran-2-carbonyl chloride) to avoid competing reactions at the 3-carboxylate .
  • Temperature Modulation : Lower temperatures (0–5°C) during acylation reduce kinetic side reactions, as seen in analogues like ethyl 2-acetylamino derivatives .

Q. How can biological activity assays be designed to evaluate this compound’s mechanism of action?

  • Purity Threshold : Ensure ≥98% purity via HPLC before testing to exclude confounding effects from impurities .
  • Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains. Include controls like ciprofloxacin and DMSO blanks .
  • Mechanistic Probes : Perform time-kill curves and membrane permeability assays (e.g., SYTOX Green uptake) to differentiate bactericidal vs. bacteriostatic effects .

Q. What analytical methods are recommended for stability studies under varying conditions?

  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (e.g., analogues degrade above 200°C) .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4) and analyze via HPLC for ester/amide bond cleavage.
  • Photooxidation Risks : Store in amber vials under nitrogen, as tetrahydrobenzo[b]thiophene derivatives may oxidize in light .

Q. How do structural modifications (e.g., substituents on benzofuran) impact physicochemical properties?

  • Lipophilicity : Introduce electron-withdrawing groups (e.g., Cl) on benzofuran to increase logP, enhancing membrane permeability (see analogues with logP ~4.0) .
  • Solubility : Replace methyl esters with carboxylates (e.g., compound 12 in ) to improve aqueous solubility for in vivo studies .

Q. What computational tools can predict reactivity or binding modes of this compound?

  • DFT Calculations : Model electrophilic attack sites using Gaussian or ORCA to guide functionalization .
  • Molecular Docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) via AutoDock Vina, referencing pharmacophores from active analogues .

Q. How should researchers troubleshoot low yields in large-scale syntheses?

  • Intermediate Purity : Pre-purify the 2-amino intermediate via methanol washes to remove sulfur byproducts .
  • Scale-Up Adjustments : Increase solvent volume (e.g., CH₂Cl₂ from 7 mL to 50 mL per gram of intermediate) to improve mixing .
  • Catalyst Optimization : Replace diethylamine with DBU for faster cyclization in Gewald reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.